molecular formula C45H80N7O18P3S B1262565 3-oxotetracosanoyl-CoA

3-oxotetracosanoyl-CoA

Cat. No.: B1262565
M. Wt: 1132.1 g/mol
InChI Key: JJSJTIWFKNSCHC-JBKAVQFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxotetracosanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxotetracosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-oxo-fatty acyl-CoA and a very long-chain fatty acyl-CoA. It derives from a 3-oxotetracosanoic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Biosynthesis and Chemical Production

  • Biosynthesis of 3-Hydroxypropionic Acid : A study by Wang et al. (2016) demonstrated the biosynthesis of 3-hydroxypropionic acid (3-HP) in cyanobacteria, which can be used as a platform chemical with wide-ranging applications. The study optimized the system by enhancing the supply of precursors such as malonyl-CoA and improving NADPH supply.

  • Microbial Production of 3-HP : Research by Yang et al. (2017) explored the production of 3-HP in engineered Methylobacterium extorquens AM1. They constructed a malonyl-CoA pathway and optimized 3-HP production by addressing supply bottlenecks.

  • 3-HP Production in Yeast : Chen et al. (2014) focused on producing 3-HP in yeast Saccharomyces cerevisiae. Their work involved engineering the host strain for increased malonyl-CoA availability, resulting in improved 3-HP production (Chen et al., 2014).

Enzymatic and Biochemical Studies

  • Study of Peroxisomal Bifunctional Proteins : Tsuchida et al. (2017) synthesized 3-oxohexadecanoyl-CoA to study D-bifunctional protein and L-bifunctional protein, contributing to understanding enzyme functions and interactions (Tsuchida et al., 2017).

  • Identification of New 3-oxoacyl-CoA Thiolase : Miyazawa et al. (1980) discovered a novel 3-oxoacyl-CoA thiolase in rat liver, contributing to the understanding of metabolic processes in peroxisomes (Miyazawa et al., 1980).

  • PHA Synthase Engineering : Nomura and Taguchi (2007) conducted a study on PHA synthase engineering, which plays a critical role in the biosynthesis of poly-3-hydroxyalkanoates, involving 3-hydroxyacyl-CoA monomers (Nomura & Taguchi, 2007).

Pathway Optimization and Engineering

  • Malonyl-CoA Pathway for 3HP Biosynthesis : Liu et al. (2017) discussed the optimization of the malonyl-CoA pathway for 3HP production in various species, highlighting the feasibility of commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).

  • Engineering E. coli for 3HP and PHA Production : Studies by Srirangan et al. (2016) and Liu et al. (2016) focused on engineering Escherichia coli for producing 3HP and polyhydroxyalkanoates using various carbon sources, demonstrating the potential for industrial applications (Srirangan et al., 2016) (Liu et al., 2016).

Properties

Molecular Formula

C45H80N7O18P3S

Molecular Weight

1132.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetracosanethioate

InChI

InChI=1S/C45H80N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-32,34,38-40,44,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t34-,38-,39-,40+,44-/m1/s1

InChI Key

JJSJTIWFKNSCHC-JBKAVQFISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxotetracosanoyl-CoA
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